molecular formula C17H18F2N4O2 B2949868 N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide CAS No. 2380179-98-4

N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide

Cat. No.: B2949868
CAS No.: 2380179-98-4
M. Wt: 348.354
InChI Key: CVCPGTQBNZNXOD-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of a piperidine ring, a pyrimidin-2-yloxy group, and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c18-13-5-1-6-14(19)15(13)22-17(24)23-9-2-4-12(10-23)11-25-16-20-7-3-8-21-16/h1,3,5-8,12H,2,4,9-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCPGTQBNZNXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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